1-(3-Aminoazetidin-1-yl)-3,3-dimethylbutan-1-one
Overview
Description
1-(3-Aminoazetidin-1-yl)-3,3-dimethylbutan-1-one is a compound that features an azetidine ring, which is a four-membered nitrogen-containing heterocycle. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar structures
Preparation Methods
The synthesis of 1-(3-Aminoazetidin-1-yl)-3,3-dimethylbutan-1-one typically involves the formation of the azetidine ring followed by functionalization. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of dry tetrahydrofuran (THF) and sodium hydride (NaH) as a base. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(3-Aminoazetidin-1-yl)-3,3-dimethylbutan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
1-(3-Aminoazetidin-1-yl)-3,3-dimethylbutan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the synthesis of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 1-(3-Aminoazetidin-1-yl)-3,3-dimethylbutan-1-one involves its interaction with molecular targets such as enzymes and receptors. The azetidine ring’s strain and stability allow it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biological pathways, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
1-(3-Aminoazetidin-1-yl)-3,3-dimethylbutan-1-one can be compared with other azetidine derivatives and similar heterocyclic compounds:
Azetidine: A simpler structure with similar reactivity but less functionalization.
Aziridine: Another three-membered nitrogen-containing ring, but with higher ring strain and different reactivity.
Properties
IUPAC Name |
1-(3-aminoazetidin-1-yl)-3,3-dimethylbutan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-9(2,3)4-8(12)11-5-7(10)6-11/h7H,4-6,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXUHQXHZFQVRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CC(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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